3-Tolperison 3-Tolperison
Brand Name: Vulcanchem
CAS No.:
VCID: VC17962467
InChI: InChI=1S/C16H23NO/c1-13-7-6-8-15(11-13)16(18)14(2)12-17-9-4-3-5-10-17/h6-8,11,14H,3-5,9-10,12H2,1-2H3
SMILES:
Molecular Formula: C16H23NO
Molecular Weight: 245.36 g/mol

3-Tolperison

CAS No.:

Cat. No.: VC17962467

Molecular Formula: C16H23NO

Molecular Weight: 245.36 g/mol

* For research use only. Not for human or veterinary use.

3-Tolperison -

Specification

Molecular Formula C16H23NO
Molecular Weight 245.36 g/mol
IUPAC Name 2-methyl-1-(3-methylphenyl)-3-piperidin-1-ylpropan-1-one
Standard InChI InChI=1S/C16H23NO/c1-13-7-6-8-15(11-13)16(18)14(2)12-17-9-4-3-5-10-17/h6-8,11,14H,3-5,9-10,12H2,1-2H3
Standard InChI Key RHSOOLLJDIWQPB-UHFFFAOYSA-N
Canonical SMILES CC1=CC(=CC=C1)C(=O)C(C)CN2CCCCC2

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition and Nomenclature

3-Tolperison (C₁₆H₂₃NO) has a molecular weight of 245.36 g/mol and belongs to the piperidine derivative class . Its IUPAC name, 2-methyl-1-(3-methylphenyl)-3-(piperidin-1-yl)propan-1-one, reflects the presence of a methyl-substituted phenyl group and a piperidine ring (Figure 1). The compound’s systematic name distinguishes it from structurally related analogs such as eperisone and silperisone, which share a similar core but differ in substituent arrangements .

Table 1: Key Chemical Properties of 3-Tolperison

PropertyValue
Molecular FormulaC₁₆H₂₃NO
Molecular Weight245.36 g/mol
IUPAC Name2-methyl-1-(3-methylphenyl)-3-(piperidin-1-yl)propan-1-one
CAS Registry Number756433-31-5
SynonymsTolperisone, Mydocalm, Mydeton

Stereochemical Considerations

3-Tolperison exists as a racemic mixture of two enantiomers, (+)-tolperisone and (−)-tolperisone. Animal studies have demonstrated stereoselective disposition, with interconversion between enantiomers occurring rapidly after administration . Despite this, the therapeutic effects are attributed to the racemic form, as both enantiomers contribute to sodium channel blockade .

Synthesis and Analytical Quantification

Synthetic Pathways

The synthesis of 3-Tolperison originates from modifications of the cocaine structure, focusing on retaining central nervous system (CNS) activity while eliminating addictive properties . Early synthetic routes involved condensation of 3-methylacetophenone with piperidine derivatives, followed by methylation. Modern protocols emphasize enantioselective synthesis to optimize pharmacokinetic profiles, though commercial production typically utilizes racemic mixtures .

Analytical Methods

Quantifying 3-Tolperison in pharmaceutical formulations and biological matrices requires advanced chromatographic techniques:

  • High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method developed by Liawruangrath et al. (2001) enables precise determination in tablets, with a detection limit of 0.1 µg/mL .

  • Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS assays achieve nanogram-level sensitivity in plasma, critical for pharmacokinetic studies .

  • Gas Chromatography (GC): Early methods using GC with flame ionization detection remain applicable for stability testing in bulk drug substances .

Pharmacodynamic Mechanisms

Sodium Channel Blockade

3-Tolperison exerts its muscle relaxant effects primarily by blocking voltage-gated sodium channels (Naᵥ1.2, Naᵥ1.6, and Naᵥ1.8 subtypes) in spinal and peripheral neurons . This action stabilizes neuronal membranes, reducing hyperexcitability and aberrant firing responsible for muscle spasms. Comparative studies with lidocaine reveal similar pharmacodynamic profiles, though 3-Tolperison exhibits greater selectivity for CNS channels .

Calcium Channel Modulation

Secondary mechanisms involve inhibition of L-type calcium channels, which attenuates calcium influx into muscle cells and further diminishes contractility . This dual-channel targeting distinguishes 3-Tolperison from benzodiazepines and baclofen, which act via GABAergic pathways .

Table 2: Mechanistic Comparison of 3-Tolperison and Conventional Muscle Relaxants

Drug ClassPrimary TargetSedative EffectsCognitive Impairment
3-TolperisonNa⁺/Ca²⁺ ChannelsNoNo
BenzodiazepinesGABAₐ ReceptorsYesYes
BaclofenGABAᴃ ReceptorsYesModerate
CyclobenzaprineSerotonin ReceptorsYesYes

Pharmacokinetic Profile

Absorption and Distribution

Oral administration of 3-Tolperison results in rapid absorption, with peak plasma concentrations achieved within 1–2 hours . The compound demonstrates high tissue affinity, particularly for the brainstem and spinal cord, where concentrations exceed plasma levels by 3–5 fold . Protein binding is moderate (60–70%), primarily to albumin .

Metabolism and Excretion

Hepatic metabolism via cytochrome P450 enzymes (CYP3A4, CYP2D6) generates hydroxylated metabolites, including M1 (ω-1-hydroxy-tolperisone) and M3 (N-desmethyl-tolperisone) . These metabolites exhibit negligible pharmacological activity. Renal excretion accounts for 75% of elimination, with a terminal half-life of 2.5–4 hours .

Clinical Applications and Efficacy

Acute Musculoskeletal Spasms

The Phase III RESUME-1 trial (NCT04671082) evaluated 3-Tolperison in 1,000 patients with acute back spasms . Participants received 50, 100, or 200 mg TID for 14 days. Key outcomes included:

  • Pain Reduction: Dose-dependent decreases in Numerical Rating Scale (NRS) scores, with 200 mg TID achieving a 4.2-point reduction vs. 2.1 for placebo .

  • Onset of Action: Significant pain relief within 48 hours, persisting through Day 14 .

  • Global Impressions: 68% of patients and clinicians reported "much improved" or "very much improved" on PGI-C and CGI-C scales .

Spasticity Management

In post-stroke spasticity, 3-Tolperison (150–450 mg/day) reduces Modified Ashworth Scale scores by 30–40%, comparable to tizanidine but with fewer adverse events .

Recent Advances and Future Directions

The RESUME-1 trial’s completion in April 2025 marks a pivotal step toward U.S. FDA approval . Pending results will clarify 3-Tolperison’s role in acute pain management and its potential expansion into chronic spasticity indications. Ongoing research explores enantiopure formulations and transdermal delivery systems to enhance bioavailability .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator